Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC17780101
Molecular Formula: C7H13FN2O4S
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13FN2O4S |
|---|---|
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | ethyl 4-fluorosulfonylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C7H13FN2O4S/c1-2-14-7(11)9-3-5-10(6-4-9)15(8,12)13/h2-6H2,1H3 |
| Standard InChI Key | TUKDRCFQYLEQCJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)S(=O)(=O)F |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate features a piperazine ring substituted at the 4-position with a fluorosulfonyl group () and at the 1-position with an ethyl carboxylate ester (). The IUPAC name, ethyl 4-fluorosulfonylpiperazine-1-carboxylate, reflects this arrangement. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 240.26 g/mol | |
| InChIKey | TUKDRCFQYLEQCJ-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)N1CCN(CC1)S(=O)(=O)F | |
| PubChem CID | 122236108 |
The fluorosulfonyl group confers high electrophilicity, making the compound reactive toward nucleophiles such as amines and thiols. This reactivity is critical for its utility in covalent modification strategies in drug design.
Synthesis and Manufacturing
The synthesis of ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate typically involves a two-step process starting from piperazine derivatives. Step 1 involves the reaction of piperazine with fluorosulfonyl isocyanate () under anhydrous conditions to form the fluorosulfonyl-piperazine intermediate. Step 2 introduces the ethyl carboxylate group via esterification with ethyl chloroformate () in the presence of a base such as triethylamine.
Key reaction conditions include:
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Temperature: 0–5°C for Step 1 to control exothermicity.
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Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.
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Yield: Reported yields range from 65% to 75% after purification by column chromatography.
This method ensures high purity and scalability, making the compound accessible for industrial and academic research.
Chemical Reactivity and Mechanistic Insights
The fluorosulfonyl group () is a potent electrophile, enabling the compound to participate in nucleophilic substitution reactions. For example:
This reactivity is exploited in covalent inhibitor design, where the compound forms stable adducts with target proteins. Additionally, the ethyl carboxylate group can undergo hydrolysis under basic conditions to yield carboxylic acid derivatives, further expanding its utility in prodrug synthesis.
Applications in Medicinal Chemistry and Drug Development
Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate has emerged as a versatile building block in drug discovery. Key applications include:
Covalent Protein Modification
The compound’s fluorosulfonyl group reacts selectively with lysine residues in proteins, enabling site-specific modifications. This property is leveraged in activity-based protein profiling (ABPP) to study enzyme function and identify drug targets.
Prodrug Synthesis
Hydrolysis of the ethyl carboxylate group generates carboxylic acid derivatives, which are often used to enhance drug solubility. For instance, prodrugs of antiviral agents have been synthesized using this scaffold to improve bioavailability.
Receptor Targeting
Structural analogs of this compound, such as ethyl 4-(4-fluorobenzenesulfonyl)piperazine-1-carboxylate (CAS No.: 16017-51-9), exhibit affinity for serotonin and dopamine receptors, suggesting potential in treating neurological disorders.
Comparative Analysis with Related Compounds
A comparison with structurally similar piperazine derivatives highlights the unique attributes of ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate:
| Compound | Molecular Formula | Key Functional Group | Primary Application |
|---|---|---|---|
| Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate | Covalent inhibitors, ABPP | ||
| Ethyl 4-(4-fluorobenzenesulfonyl)piperazine-1-carboxylate | Receptor modulation |
The fluorosulfonyl group’s smaller size and higher reactivity distinguish it from bulkier aryl sulfonyl groups, enabling faster kinetics in covalent bonding.
Research Findings and Recent Advances
Recent studies have explored the compound’s role in targeted cancer therapies. For example, covalent conjugation with kinase inhibitors has improved selectivity for oncogenic mutants, reducing off-target effects. Additionally, its use in PET tracer development is under investigation, leveraging fluorine-18 isotopes for imaging applications.
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